2-Bromo-5-fluoro-nicotinic acid
Overview
Description
2-Bromo-5-fluoro-nicotinic acid is a halogenated derivative of nicotinic acid, a naturally occurring pyridine carboxylic acid.
Mechanism of Action
Target of Action
Given its structural similarity to nicotinic acid, it may interact with similar targets, such as the g protein-coupled receptors involved in the niacin pathway .
Mode of Action
It is known that the compound can participate in suzuki–miyaura cross-coupling reactions , a type of carbon-carbon bond-forming reaction. This suggests that the compound may interact with its targets through the formation of new bonds, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its potential role in suzuki–miyaura cross-coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.
Pharmacokinetics
The solubility of similar compounds, such as nicotinic acid, in various solvents has been studied . These studies can provide insights into the potential bioavailability of 2-Bromo-5-fluoro-nicotinic acid.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s reactivity in Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature and the presence of other reagents . Additionally, the compound’s solubility, and thus its bioavailability, can be affected by the solvent in which it is dissolved .
Preparation Methods
The synthesis of 2-Bromo-5-fluoro-nicotinic acid typically involves halogenation reactions. One common method is the bromination of 5-fluoro-nicotinic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a specific temperature to ensure the selective bromination at the 2-position .
Chemical Reactions Analysis
2-Bromo-5-fluoro-nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position provides a reactive site for coupling reactions, such as Suzuki-Miyaura or Stille couplings, enabling the formation of carbon-carbon bonds.
Scientific Research Applications
2-Bromo-5-fluoro-nicotinic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. It has been investigated for its potential antibacterial properties and is used in the development of new drugs. Additionally, it is utilized in the synthesis of complex organic molecules for research purposes.
Comparison with Similar Compounds
2-Bromo-5-fluoro-nicotinic acid can be compared with other halogenated derivatives of nicotinic acid, such as 2-Chloro-5-fluoro-nicotinic acid and 2-Iodo-5-fluoro-nicotinic acid. These compounds share similar structural features but differ in their halogen atoms, which can influence their reactivity and applications. The presence of different halogens can lead to variations in their chemical and biological properties, making each compound unique in its own right .
Biological Activity
2-Bromo-5-fluoro-nicotinic acid (2-Br-5-F-NA) is a halogenated derivative of nicotinic acid, characterized by the presence of bromine and fluorine substituents on the pyridine ring. This compound has garnered attention due to its potential biological activities, which are largely attributed to its structural similarities with bioactive molecules, including various nicotinic acid derivatives. This article explores the biological activity of 2-Br-5-F-NA, focusing on its pharmacological properties, potential therapeutic applications, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 219.996 g/mol. The compound features a pyridine ring substituted at the 2 and 5 positions by bromine and fluorine atoms, respectively, along with a carboxylic acid group that contributes to its acidic properties. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.
Current knowledge regarding the specific mechanisms of action for 2-Br-5-F-NA in biological systems remains limited. However, preliminary studies suggest that its structural features may allow it to interact with various biological targets, such as enzymes and receptors involved in neurotransmission and metabolic processes. The unique combination of halogens may enhance binding affinity or alter the pharmacodynamics compared to non-halogenated analogs.
Antimicrobial Activity
Research indicates that compounds structurally related to 2-Br-5-F-NA exhibit significant antimicrobial properties. For example, derivatives of nicotinic acid have shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study highlighted the minimum inhibitory concentration (MIC) values for several related compounds:
Compound Name | MIC (µg/mL) against Gram-positive | MIC (µg/mL) against Gram-negative |
---|---|---|
This compound | TBD | TBD |
5-Nitrofuran derivative | 7.81 | 62.5 |
3-Bromo-nicotinic acid | TBD | No activity |
The specific activity of 2-Br-5-F-NA requires further investigation to establish its efficacy against various microbial strains.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to assess the effects of 2-Br-5-F-NA on normal and cancer cell lines. In one study, compounds similar to 2-Br-5-F-NA were evaluated for their ability to reduce metabolic activity in tumor cells:
- IC values were determined for several compounds:
- Compound A: IC = 61.18 µg/mL
- Compound B: IC = 179.81 µg/mL
- Compound C: IC = TBD
These results suggest that some derivatives may possess selective cytotoxicity against tumor cells while maintaining lower toxicity towards healthy cells.
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various derivatives from nicotinic acid, including those with halogen substitutions like bromine and fluorine. The synthesized compounds were evaluated for their antimicrobial activity against multiple strains, providing insights into structure-activity relationships.
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of 2-Br-5-F-NA with target proteins involved in disease pathways. These studies are crucial for understanding how structural modifications can influence biological interactions.
- Comparative Analysis : Research comparing the biological activities of halogenated versus non-halogenated nicotinic acid derivatives indicated that halogenation can enhance specific interactions with biological targets, potentially leading to improved therapeutic profiles.
Properties
IUPAC Name |
2-bromo-5-fluoropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-4(6(10)11)1-3(8)2-9-5/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQQDQFYFNLILK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697606 | |
Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-89-9 | |
Record name | 2-Bromo-5-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38186-89-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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